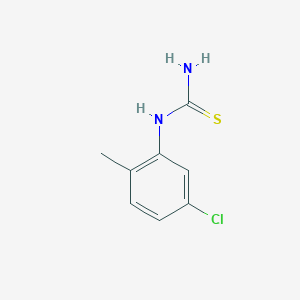

1-(5-Chloro-2-methylphenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAAMKSMNMYWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374013 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72806-61-2 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72806-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methylphenyl)-2-thiourea (CAS: 72806-61-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Phenylthiourea

The landscape of modern drug discovery is characterized by an incessant search for novel pharmacophores that can address unmet medical needs, particularly in the face of rising antimicrobial resistance and the complexities of cancer biology. Within this context, thiourea derivatives have emerged as a versatile and privileged scaffold, demonstrating a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 1-(5-Chloro-2-methylphenyl)-2-thiourea. By providing a comprehensive technical overview, from its fundamental chemical properties and synthesis to its biological significance and potential applications, this document aims to equip researchers with the foundational knowledge required to explore and harness the full potential of this molecule.

Molecular Profile and Physicochemical Characteristics

This compound is a monosubstituted thiourea derivative. The strategic placement of a chloro group at the 5-position and a methyl group at the 2-position of the phenyl ring is anticipated to modulate its lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 5-Chloro-2-methylphenyl isothiocyanate (Precursor) |

| CAS Number | 72806-61-2[3] | 19241-36-2[4] |

| Molecular Formula | C₈H₉ClN₂S | C₈H₆ClNS[4] |

| Molecular Weight | 200.69 g/mol | 183.66 g/mol [4] |

| Appearance | Expected to be a solid | Not explicitly stated, likely a liquid or low-melting solid |

| Boiling Point | Not available | 268-272 °C (lit.)[4] |

| Density | Not available | 1.248 g/mL at 25 °C (lit.)[4] |

| Refractive Index | Not available | n20/D 1.646 (lit.)[4] |

Synthesis and Purification: A Guided Protocol

The synthesis of this compound is typically achieved through a nucleophilic addition reaction between 5-chloro-2-methylphenyl isothiocyanate and ammonia. This is a common and efficient method for preparing monosubstituted thioureas.

Synthesis of the Isothiocyanate Precursor

The key precursor, 5-chloro-2-methylphenyl isothiocyanate, can be synthesized from the corresponding amine, 5-chloro-2-methylaniline. A general and facile one-pot protocol involves the reaction of the primary amine with carbon disulfide in an aqueous basic solution to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurylation reagent, such as cyanuric chloride, to yield the isothiocyanate.[5]

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5-chloro-2-methylphenyl isothiocyanate in a suitable organic solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophilic Addition: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonia solution dropwise to the stirred isothiocyanate solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed.

-

Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the thiourea moiety. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The methyl protons should present as a singlet at approximately δ 2.2-2.4 ppm. The NH and NH₂ protons of the thiourea group will appear as broad singlets, and their chemical shifts can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the thiocarbonyl carbon (C=S), which is expected to resonate downfield (δ > 180 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for peak shaping) would be an appropriate starting point for method development.[6]

Biological Activity and Potential Applications

Thiourea derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Antimicrobial Potential

The primary reported biological investigation of this compound is in the context of its antimicrobial activity. Thiourea derivatives have been shown to be effective against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of antimicrobial action for thiourea derivatives is multifaceted and can involve:

-

Disruption of Cellular Homeostasis: Some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis within bacterial cells, which is crucial for cellular respiration and metabolism.[1]

-

Inhibition of Key Enzymes: Thiourea derivatives can act as inhibitors of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[7]

-

Generation of Reactive Oxygen Species (ROS): Certain derivatives can induce the production of ROS within bacterial cells, leading to oxidative stress and cell death.[7]

The presence of the chloro and methyl substituents on the phenyl ring of this compound likely plays a crucial role in its antimicrobial potency and spectrum.

Caption: Plausible antimicrobial mechanisms of action for thiourea derivatives.

Cytotoxic and Anticancer Research

While specific cytotoxic data for this compound is limited, numerous studies have demonstrated the potent anticancer activity of structurally related thiourea derivatives.[8][9] These compounds can induce apoptosis in cancer cells and exhibit selectivity towards tumor cells over normal cells.[8] The cytotoxic mechanisms can involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Given these precedents, this compound warrants further investigation as a potential anticancer agent.

Safety and Handling

According to the available Safety Data Sheet (SDS), "(5-chloro-2-methylphenyl)thiourea" should be handled with care.[3]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further research and development. Its straightforward synthesis and the established biological potential of the thiourea scaffold make it an attractive candidate for medicinal chemistry programs.

Key areas for future investigation include:

-

Comprehensive Biological Screening: A thorough evaluation of its antimicrobial activity against a broad panel of bacterial and fungal pathogens, including clinically relevant resistant strains.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its antimicrobial and any potential anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the chloro and methyl substituents and to optimize biological activity.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.

References

- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 5-CHLORO-2-METHYLPHENYL ISOTHIOCYANATE | CAS: 19241-36-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. d-nb.info [d-nb.info]

- 6. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2-methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the N-arylthiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea. Thiourea and its derivatives are a well-established class of compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their biological activities, including antimicrobial, antiviral, and anticancer properties, are of significant interest to the drug development community. This document outlines a detailed synthesis protocol for this compound, followed by an in-depth analysis of its structural and spectroscopic characteristics. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and computational predictions to provide a robust profile. The guide also explores the potential for biological activity based on the known properties of structurally similar compounds.

Introduction: The Significance of N-Arylthioureas

N-Arylthioureas are a prominent class of organic compounds characterized by a thiourea backbone substituted with an aryl group. The presence of the thiocarbonyl (C=S) group and the nitrogen atoms confers unique chemical reactivity and the ability to form strong hydrogen bonds, which are crucial for their interaction with biological targets. The specific substituents on the aryl ring play a critical role in modulating the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its overall physicochemical and biological profile.

The compound of focus, this compound, incorporates a chlorosubstituent and a methyl group on the phenyl ring. The presence of a halogen, such as chlorine, is known to enhance the lipophilicity and, in many cases, the antimicrobial potency of organic molecules. The methyl group, an electron-donating substituent, can also influence the electronic environment of the aromatic ring and the overall conformation of the molecule. Understanding the interplay of these structural features is key to elucidating the properties and potential applications of this compound.

Synthesis of this compound: A Proposed Protocol

The synthesis of N-arylthioureas is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a source of thiocyanate. The following protocol is a proposed, detailed methodology for the synthesis of this compound, based on established procedures for similar compounds.

Reaction Principle

The synthesis proceeds via the in-situ formation of an isothiocyanate from the corresponding aniline, which then reacts with ammonia (generated from ammonium thiocyanate) to yield the target thiourea. The reaction is typically carried out in an acidic aqueous medium.

Experimental Protocol

Materials:

-

5-Chloro-2-methylaniline (starting material)

-

Ammonium thiocyanate (NH₄SCN)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.1 moles of 5-Chloro-2-methylaniline in 100 mL of deionized water containing a stoichiometric amount of concentrated hydrochloric acid. Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt.

-

Addition of Thiocyanate: To the stirred solution, add 0.12 moles of ammonium thiocyanate.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials and inorganic salts. For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Rationale Behind Experimental Choices

-

Acidic Medium: The use of hydrochloric acid is crucial for the protonation of the aniline, increasing its solubility in the aqueous medium and facilitating the reaction with the thiocyanate ion.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is highly effective for removing impurities from solid organic compounds, resulting in a product with high purity, which is essential for accurate physicochemical characterization and biological testing.

Caption: Workflow for the proposed synthesis of this compound.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of direct experimental data, the physicochemical properties of this compound are presented here based on the known characteristics of structurally similar N-arylthioureas and theoretical predictions.

Molecular Structure and Conformation

The molecular structure of this compound is depicted below. The molecule possesses a degree of conformational flexibility due to rotation around the C-N single bonds. The conformation of the thiourea moiety and the dihedral angle between the phenyl ring and the thiourea plane are key determinants of its crystal packing and interaction with biological receptors. In many N-arylthioureas, intramolecular hydrogen bonding between an N-H proton and the sulfur atom of the thiocarbonyl group can influence the preferred conformation.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related thiourea derivatives, the following spectral characteristics are anticipated for this compound.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of an N-arylthiourea provides valuable information about its functional groups. Key vibrational bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |

| 3400-3100 | N-H stretching vibrations | Strong, broad |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 2950-2850 | Aliphatic C-H stretching (methyl group) | Medium to weak |

| ~1600, ~1470 | Aromatic C=C stretching | Medium to strong |

| 1550-1500 | N-H bending vibrations | Medium to strong |

| ~1300 | C-N stretching vibrations | Medium |

| 850-750 | C=S stretching vibration (thiocarbonyl) | Medium to strong |

| 800-600 | C-Cl stretching and aromatic C-H bending | Medium to strong |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Chemical Shift (δ, ppm) Multiplicity Assignment ~9.5 - 8.0 Broad singlet N-H protons ~7.5 - 7.0 Multiplet Aromatic protons ~2.3 Singlet Methyl protons (CH₃) -

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment ~180 C=S (thiocarbonyl) 140-120 Aromatic carbons ~20 Methyl carbon (CH₃)

X-ray Crystallography (Hypothetical)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no experimental crystal structure is available for this compound, analysis of related structures suggests that the molecule would likely exhibit intermolecular hydrogen bonding in the solid state. These interactions, typically involving the N-H groups as donors and the sulfur atom of the thiocarbonyl group as an acceptor, would play a crucial role in the formation of the crystal lattice. The planarity of the thiourea group and the orientation of the phenyl ring would also be key features of the crystal structure.

Caption: Hypothetical intermolecular hydrogen bonding in the crystal lattice.

Potential Biological Activity: An Outlook

Thiourea derivatives are known to exhibit a wide range of biological activities. The presence of the 5-chloro and 2-methyl substituents on the phenyl ring of the target molecule suggests the potential for interesting pharmacological properties, particularly in the antimicrobial domain.

Numerous studies have reported the antibacterial and antifungal activities of N-arylthioureas. The lipophilic nature of the chlorine atom can enhance the ability of the molecule to penetrate microbial cell membranes. Furthermore, the thiourea moiety itself can interact with essential enzymes and proteins within the microbial cell, leading to the inhibition of growth or cell death. It is plausible that this compound could exhibit activity against a range of pathogenic bacteria and fungi. Experimental screening against various microbial strains would be necessary to confirm this hypothesis and to determine its spectrum of activity and potency.

Conclusion

This compound is a fascinating molecule with the potential for interesting physicochemical properties and biological activities. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, structure, and potential applications. The proposed synthesis protocol offers a clear and efficient route to obtaining this compound. The predicted spectroscopic and structural properties provide a solid foundation for its characterization. Further experimental investigation is warranted to validate these predictions and to fully explore the therapeutic potential of this and related N-arylthiourea derivatives. The insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

Spectral Analysis of 1-(5-Chloro-2-methylphenyl)-2-thiourea: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 1-(5-Chloro-2-methylphenyl)-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, step-by-step experimental protocols, and the underlying scientific principles governing the spectral characteristics of this compound. The insights provided herein are synthesized from established principles of NMR spectroscopy and comparative analysis of structurally related thiourea derivatives.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science, belonging to the versatile class of thiourea derivatives known for their wide range of biological activities and coordination properties.[1][2][3] Accurate structural elucidation is paramount for understanding its function and for the development of novel applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the unambiguous determination of the molecular structure of such organic compounds in solution. This guide presents a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational reference for its synthesis and characterization.

Predicted NMR Spectral Data

Molecular Structure and Atom Numbering

To facilitate the spectral assignments, the atoms of this compound are numbered as depicted in the following diagram.

Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) | Notes |

| ~9.5 - 10.0 | Broad Singlet | NH (N1-H) | - | The chemical shift of the NH proton attached to the aromatic ring is expected to be downfield due to the electron-withdrawing nature of the phenyl and thiocarbonyl groups. Broadening is common due to quadrupole effects of the nitrogen and potential hydrogen bonding. |

| ~7.5 - 8.0 | Broad Singlet | NH₂ (N2-H) | - | The two protons on the terminal nitrogen are expected to be chemically equivalent and appear as a broad singlet. The exact chemical shift can be influenced by solvent and concentration. |

| ~7.40 | Doublet | H6 | J ≈ 2.5 Hz | This proton is ortho to the chlorine atom and meta to the thiourea group. The small coupling constant is characteristic of a meta-coupling with H4. |

| ~7.25 | Doublet of Doublets | H4 | J ≈ 8.5, 2.5 Hz | This proton is coupled to both H3 (ortho) and H6 (meta). The larger coupling constant arises from the ortho-coupling. |

| ~7.15 | Doublet | H3 | J ≈ 8.5 Hz | This proton is ortho to H4 and shows a typical ortho-coupling constant. |

| ~2.20 | Singlet | CH₃ (C7-H₃) | - | The methyl protons are expected to appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~180 - 184 | C8 (C=S) | The thiocarbonyl carbon is characteristically found in this downfield region of the spectrum.[5] |

| ~138 - 140 | C1 | This aromatic carbon is directly attached to the nitrogen of the thiourea group. |

| ~133 - 135 | C5 | This carbon is attached to the electronegative chlorine atom, causing a downfield shift. |

| ~130 - 132 | C2 | The carbon bearing the methyl group. |

| ~128 - 130 | C3 | Aromatic CH carbon. |

| ~126 - 128 | C6 | Aromatic CH carbon. |

| ~124 - 126 | C4 | Aromatic CH carbon. |

| ~17 - 20 | C7 (CH₃) | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol for NMR Analysis

The following section outlines a detailed, self-validating protocol for the acquisition and analysis of NMR spectra for this compound.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also helps in observing exchangeable protons like those of the NH and NH₂ groups.

-

Concentration : Prepare a solution by dissolving approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.

-

Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional) : For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas like nitrogen or argon through the solution for a few minutes.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for resolving the aromatic proton signals.

-

¹H NMR Experiment :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width : Set a spectral width of approximately 12-16 ppm to ensure all signals, including any potential impurities, are captured.

-

Number of Scans : Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Experiment :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Spectral Width : A spectral width of about 200-220 ppm is appropriate for most organic molecules.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1) : A relaxation delay of 2 seconds is generally adequate.

-

-

2D NMR Experiments (for structural confirmation) :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

-

Data Processing and Analysis

-

Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Assignment : Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the respective protons and carbons in the molecule based on the predicted data and 2D correlation experiments.

Workflow for Spectral Analysis

The logical flow for a comprehensive spectral analysis of this compound is illustrated in the following diagram.

Caption: A streamlined workflow for the synthesis, purification, and NMR-based structural elucidation of this compound.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining fundamental NMR principles with data from analogous structures, a comprehensive set of expected spectral parameters has been presented. The outlined experimental protocols offer a robust methodology for obtaining high-quality NMR data, ensuring accurate and reliable structural characterization. This guide serves as a valuable resource for researchers engaged in the synthesis and study of this and related thiourea derivatives, facilitating their work in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

mechanism of action of 1-(5-Chloro-2-methylphenyl)-2-thiourea

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(5-Chloro-2-methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the proposed mechanism of action for this compound, a specific derivative with potential therapeutic applications. Drawing upon structure-activity relationships and mechanistic data from analogous thiourea compounds, this document delineates a hypothetical framework for its molecular interactions and cellular effects. Furthermore, it outlines detailed experimental protocols to systematically investigate and validate these proposed mechanisms. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel thiourea-based therapeutic agents.

Introduction and Chemical Profile

This compound belongs to the N,N'-disubstituted thiourea family, characterized by a thiocarbonyl group flanked by two nitrogen atoms. The chemical structure is notable for the presence of a 5-chloro-2-methylphenyl group, which is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The lipophilicity imparted by the substituted phenyl ring and the hydrogen bonding capabilities of the thiourea moiety are key features that likely govern its interaction with biological targets.[1]

Chemical Structure:

-

IUPAC Name: 1-(5-chloro-2-methylphenyl)thiourea

-

Molecular Formula: C₈H₉ClN₂S[3]

-

Key Structural Features:

-

Thiourea Core: A planar scaffold capable of acting as a hydrogen bond donor and acceptor. The sulfur atom can also coordinate with metal ions.[4]

-

5-Chloro-2-methylphenyl Group: The electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring create a specific electronic and steric profile that can influence binding affinity and selectivity for target macromolecules.

-

Proposed Mechanisms of Action

Based on extensive research into the biological activities of structurally related thiourea derivatives, we propose two primary, potentially overlapping, mechanisms of action for this compound: enzyme inhibition and disruption of microbial cellular processes .

Enzyme Inhibition

Thiourea derivatives are well-documented inhibitors of various enzymes.[5][6][7] The presence of the thiocarbonyl group and the N-H protons allows these molecules to form strong interactions, including hydrogen bonds and metal coordination, within the active sites of enzymes.

-

Hypothesis: this compound acts as a potent inhibitor of urease, a nickel-containing metalloenzyme. This inhibition is proposed to occur through the coordination of the thiocarbonyl sulfur atom with the nickel ions in the urease active site, disrupting the enzyme's catalytic activity. Structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated potent urease inhibitory activity.[8]

-

Signaling Pathway Diagram:

Caption: Proposed urease inhibition by this compound.

-

Hypothesis: The compound may inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation. The thiourea moiety can coordinate with the zinc ion in the active site, displacing the catalytically essential water molecule or zinc-bound hydroxide ion. Numerous thiourea derivatives have been reported as effective CA inhibitors.[7]

Antimicrobial and Anticancer Activity

The structural features of this compound are consistent with those of other thiourea derivatives exhibiting antimicrobial and anticancer properties.[2][9][10]

-

Hypothesis: The compound may target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and segregation. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Copper complexes of related halogenphenylthiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV.[11] The lipophilic nature of the 5-chloro-2-methylphenyl group could facilitate penetration of the bacterial cell wall.

-

Workflow for Investigating Topoisomerase Inhibition:

Caption: Experimental workflow for assessing topoisomerase inhibition.

-

Hypothesis: In cancer cells, this compound may induce apoptosis by inhibiting key survival signaling pathways. For instance, some thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway or block the K-Ras protein.[9] The compound could also generate reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for these investigations.

Protocol: Urease Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against Jack Bean Urease (JBU).

-

Materials:

-

Jack Bean Urease (Sigma-Aldrich)

-

Urea (substrate)

-

Phosphate buffer (pH 7.0)

-

Nessler's reagent

-

This compound (test compound)

-

Thiourea (positive control)

-

96-well microplate reader

-

-

Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 25 µL of urease solution to each well.

-

Add 5 µL of the test compound at various concentrations to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction and measure the ammonia production by adding 45 µL of Nessler's reagent A and 70 µL of Nessler's reagent B.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Ciprofloxacin (positive control)

-

96-well microplates

-

-

Methodology:

-

Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents hypothetical yet plausible IC₅₀ values based on the activities of structurally similar compounds found in the literature.[8][11][12]

| Target | Assay | Hypothetical IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |

| Jack Bean Urease | Ammonia Quantification | 0.5 - 5.0 | Thiourea: ~22 µM |

| S. aureus DNA Gyrase | DNA Supercoiling | 1.0 - 10.0 | Ciprofloxacin: <1 µM |

| S. aureus Topo IV | DNA Relaxation | 5.0 - 25.0 | Ciprofloxacin: <1 µM |

| SW620 Colon Cancer Cells | MTT Cell Viability | 2.0 - 15.0 | Doxorubicin: ~0.5 µM |

Conclusion and Future Directions

The available evidence from the broader class of thiourea derivatives strongly suggests that this compound possesses significant potential as a bioactive molecule. The proposed mechanisms of enzyme inhibition and disruption of microbial cellular processes provide a solid foundation for further investigation. Future research should focus on the experimental validation of these hypotheses through the outlined protocols. Elucidating the precise molecular targets and pathways will be crucial for the rational design and development of this compound as a potential therapeutic agent.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 11. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(5-Chloro-2-methylphenyl)-2-thiourea and its Analogs

Abstract: The thiourea scaffold, SC(NH₂)₂, is a highly versatile and privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide focuses on the specific derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea, a compound whose potential has yet to be fully elucidated. By examining the established biological activities of structurally related analogs, this document aims to provide a comprehensive overview of its most promising potential therapeutic targets. We will delve into the mechanistic basis for these activities, propose detailed experimental workflows for target validation, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This technical guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of novel thiourea derivatives.

Part 1: Introduction to this compound

The Thiourea Scaffold: A Privileged Structure in Drug Discovery

Thiourea and its derivatives are a cornerstone of modern medicinal chemistry, celebrated for their diverse pharmacological applications.[3] These organosulfur compounds can engage in a variety of non-covalent interactions, including extensive hydrogen bonding networks, which allows them to bind effectively to numerous biological targets like enzymes and cellular receptors.[4] The broad bioactivity of the thiourea moiety encompasses anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant effects, making it a fertile ground for the development of new therapeutic agents.[1][5]

Chemical Structure and Properties of this compound

The subject of this guide, this compound, is an aromatic derivative of thiourea. Its structure is characterized by a central thiourea core with one of its nitrogen atoms substituted with a 5-chloro-2-methylphenyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Rationale for Investigation: The Role of Substitution Patterns

The biological activity of thiourea derivatives is profoundly influenced by the nature of their substituents. The inclusion of a halogenated phenyl ring, such as the 5-chloro-2-methylphenyl group, is a common strategy in drug design to enhance potency. Electron-withdrawing groups, like chlorine, can increase the acidity of the thiourea's NH protons, thereby strengthening their hydrogen bonding capabilities with biological targets.[4] Furthermore, halogen substituents can modulate the compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on related compounds, such as 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea, have demonstrated potent anticancer activity, highlighting the promise of this substitution pattern.[4]

Part 2: Potential Therapeutic Area 1: Oncology

Thiourea derivatives have emerged as promising anticancer agents, demonstrating efficacy against a wide array of cancer cell lines, including those of the breast, colon, and lung.[1][6] Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[4]

Potential Target: Receptor Tyrosine Kinases (RTKs)

Many thiourea derivatives function as inhibitors of RTKs, which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.

-

VEGFR2 and Angiogenesis Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. Certain thiourea derivatives have been identified as potent VEGFR2 inhibitors, thus presenting a key potential mechanism of action for this compound.[7]

-

EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently overexpressed in various cancers, leading to uncontrolled cell division. Some thiourea compounds have shown inhibitory activity against these kinases.[4][7] For example, molecular docking studies have revealed favorable interactions between thiourea derivatives and the HER2 protein.[4]

Workflow: Kinase Inhibition Assay

Caption: Workflow for an in vitro receptor tyrosine kinase inhibition assay.

Protocol: VEGFR2 Kinase Inhibition Assay

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare stock solutions of VEGFR2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.

-

Compound Dilution: Serially dilute this compound in DMSO to create a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the test compound dilutions. Initiate the reaction by adding the substrate and ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Target: Apoptosis Induction

A key hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis. Several thiourea derivatives have been shown to trigger apoptosis in cancer cells.[6][7]

-

Mechanism: This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program. The induction can be observed through cellular changes like nuclear fragmentation and the externalization of phosphatidylserine on the cell membrane.[7] Disubstituted thioureas have been shown to induce late apoptosis in colon cancer cell lines.[6]

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Culture: Seed cancer cells (e.g., HCT116 colon cancer cells) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

Summary of Anticancer Activity for Related Thioureas

To contextualize the potential of this compound, the following table summarizes the cytotoxic activity of structurally similar compounds against various cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (various) | 2.2 - 5.5 µM | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | ~7.3 - 9.0 µM | [6] |

| N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety) | HCT116 (Colon) | 1.11 µM | [8] |

| Bis-benzo[d][1][5]dioxol-5-yl thiourea (para-phenylene linker) | HCT116 (Colon) | 1.5 µM | [4] |

Part 3: Potential Therapeutic Area 2: Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiourea derivatives have demonstrated significant activity against a range of pathogens, including bacteria and fungi.[1][9][10]

Potential Target: Bacterial Topoisomerases

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial drugs (e.g., fluoroquinolones).

-

Mechanism of Inhibition: These enzymes facilitate DNA replication, repair, and transcription. Their inhibition leads to the accumulation of DNA damage and subsequent bacterial cell death. Copper (II) complexes of halogenated phenylthioureas have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus, and are particularly effective against methicillin-resistant strains (MRSA).[11] Given its halogenated structure, this compound is a promising candidate for targeting these enzymes.

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled DNA substrate, E. coli DNA gyrase enzyme, and reaction buffer (containing ATP).

-

Compound Addition: Add serial dilutions of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA compared to the control.

Potential Target: Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. It is the target of the antibacterial drug trimethoprim.

-

Mechanism of Inhibition: Inhibition of DHFR depletes the bacterial cell of tetrahydrofolate, halting DNA synthesis and leading to cell death. Recently, thiourea-uracil hybrids have been identified as inhibitors of bacterial DHFR, suggesting this as a potential target for other thiourea derivatives.[12]

Summary of Antimicrobial Activity for Related Thioureas

| Compound Class/Derivative | Organism(s) | Activity (MIC) | Reference |

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci (Staphylococcus) | 2–32 µg/mL | [13] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | S. aureus | 32 µg/mL | [14] |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 µg/mL | [11] |

| Thiourea Derivative (TD4) | MRSA | 2 µg/mL | [10] |

Part 4: Potential Therapeutic Area 3: Enzyme Inhibition (Urease)

Urease as a Therapeutic Target

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, its activity is primarily associated with pathogenic bacteria, most notably Helicobacter pylori, the causative agent of gastritis and peptic ulcers.[15] The ammonia produced by urease neutralizes gastric acid, allowing the bacteria to survive in the stomach. Therefore, urease inhibitors are sought after as potential treatments for H. pylori infections.

Evidence from Structurally Similar Compounds

A study on a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids—compounds that share the exact substituted phenyl ring as the topic of this guide—found them to be exceptionally potent inhibitors of Jack Bean Urease (JBU).[15] The most active compound in that series exhibited non-competitive inhibition with a Kᵢ value in the nanomolar range, significantly more potent than the thiourea standard. This provides the strongest and most direct evidence for a potential therapeutic target for this compound.

Diagram: Proposed Urease Inhibition Workflow

Caption: Experimental workflow for in vitro urease inhibition assay.

Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) containing EDTA. Prepare solutions of Jack Bean Urease, urea, and the test compound. Prepare phenol and alkali reagents for colorimetric detection.

-

Reaction Setup: In a 96-well plate, mix 25 µL of urease enzyme solution with 5 µL of the test compound (this compound) at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Add 55 µL of urea solution to each well to start the reaction. Incubate at 37°C for 10 minutes.

-

Detection: Stop the reaction and initiate color development by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C.

-

Measurement: Measure the absorbance of the resulting indophenol blue color at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the uninhibited control and determine the IC₅₀ value. Thiourea can be used as a standard inhibitor for comparison.[15]

Part 5: Synthesis and Future Directions

General Synthesis of Substituted Phenylthioureas

Substituted thioureas are typically synthesized through a straightforward and high-yielding reaction. The process involves the reaction of an appropriately substituted amine with an isothiocyanate. For the title compound, this would involve reacting 5-chloro-2-methylaniline with an isothiocyanate precursor. A more common laboratory-scale synthesis involves the reaction of the amine with an acyl isothiocyanate, which is generated in situ from the corresponding acid chloride and ammonium thiocyanate.[1][16]

Workflow: General Synthesis of N-Aryl Thioureas

Caption: A general workflow for the synthesis of N-Aryl thiourea derivatives.

Lead Optimization and Structure-Activity Relationship (SAR) Insights

Based on the available literature, several avenues exist for the optimization of this compound:

-

Halogen Substitution: The position and nature of the halogen on the phenyl ring can significantly impact activity. Exploring fluoro, bromo, and iodo analogs, as well as di- or tri-halogenated derivatives, could yield compounds with improved potency or altered target selectivity.[11][14]

-

Alkyl Group Modification: The methyl group at the 2-position of the phenyl ring likely influences the conformation of the molecule. Varying the size and electronics of this group (e.g., ethyl, isopropyl, trifluoromethyl) could enhance binding interactions.

-

Substitution on the Second Nitrogen: The unsubstituted -NH₂ group offers a prime location for modification to explore SAR. Adding different aryl, acyl, or heterocyclic moieties at this position has been shown to dramatically increase anticancer and antimicrobial activities.[4][8]

Conclusion and Outlook

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs provides a clear and compelling roadmap for investigation. The most promising and strongly supported potential therapeutic target is urease , based on highly potent activity observed in compounds sharing the identical substituted phenyl ring.[15] Additionally, potent anticancer (targeting RTKs like VEGFR2 and inducing apoptosis) and antibacterial (targeting bacterial topoisomerases) activities are highly plausible and warrant thorough investigation. The synthetic tractability of the thiourea scaffold, combined with the clear SAR insights from related compounds, positions this compound as a valuable lead compound for the development of novel therapeutics. Future research should focus on the systematic evaluation of this compound against the targets outlined in this guide to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 14. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Activity of Novel Acylthiourea with Hydantoin - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 1-(5-Chloro-2-methylphenyl)-2-thiourea in DMSO

An In-depth Technical Guide to the Solubility and Stability of 1-(5-Chloro-2-methylphenyl)-2-thiourea in Dimethyl Sulfoxide (DMSO)

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, understanding the fundamental physicochemical properties of a compound is paramount to its successful development. Among these, solubility and stability in relevant solvent systems are critical hurdles that can dictate the trajectory of a research program. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound, a molecule of interest within the broader class of thiourea derivatives, in dimethyl sulfoxide (DMSO).

Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds for medicinal chemistry programs.[1][2][3] DMSO is a powerful polar aprotic solvent, widely utilized in the pharmaceutical industry for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5][6] Its miscibility with water and most organic solvents makes it an indispensable vehicle for high-throughput screening, in vitro assays, and the preparation of stock solutions.[4][7] However, the use of DMSO is not without its challenges, including its hygroscopic nature and the potential for compound degradation over time, which necessitates a thorough stability assessment.[8][9]

This document is intended for researchers, scientists, and drug development professionals. It will not only present the "what" but also the "why" behind the experimental designs, reflecting a field-proven approach to compound characterization.

Part 1: Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental work. While specific experimental data for this compound is not publicly available, we can infer a likely profile based on its structure and data from analogous compounds.

Structural Features:

-

Aromatic Rings: The presence of two substituted phenyl rings contributes to the molecule's hydrophobicity.

-

Thiourea Moiety (-NH-C(S)-NH-): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which can influence its interaction with polar solvents like DMSO.

-

Substituents (Chloro and Methyl): The chloro group is electron-withdrawing and increases lipophilicity, while the methyl group is weakly electron-donating and also contributes to lipophilicity.

These features suggest a compound with moderate to low aqueous solubility but good solubility in organic solvents like DMSO.

Predicted Physicochemical Properties:

While a direct entry for this compound is not found, we can reference similar structures on PubChem to estimate its properties. For instance, the related compound 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea has a calculated XLogP3 of 2.6, indicating a degree of lipophilicity.[10] We can anticipate a similar profile for our target compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~216.7 g/mol | Based on the chemical formula C8H9ClN2S. |

| Hydrogen Bond Donors | 2 | From the two N-H groups in the thiourea moiety. |

| Hydrogen Bond Acceptors | 1 (Sulfur) | The sulfur atom in the thiocarbonyl group can accept hydrogen bonds. |

| Predicted LogP | 2.5 - 3.5 | Estimated based on the presence of two aromatic rings and chloro/methyl substituents. |

| Aqueous Solubility | Low | The hydrophobic nature of the substituted phenyl rings is expected to limit solubility in water. |

| DMSO Solubility | High | As a polar aprotic solvent, DMSO is well-suited to dissolve molecules with both polar and nonpolar regions.[4][5][6] |

Part 2: Solubility Determination in DMSO

Solubility is not a single value but can be defined in different ways (e.g., kinetic vs. thermodynamic). For drug discovery applications, both are relevant. The following protocols outline how to experimentally determine the solubility of this compound in DMSO.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates out in an aqueous buffer. This is highly relevant for in vitro assays where a DMSO stock is diluted into an aqueous medium.

Experimental Workflow: Kinetic Solubility

Caption: Workflow for determining kinetic solubility.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Add a consistent volume of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This mimics the conditions of a biological assay.

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Detection: Quantify the amount of precipitate in each well using a plate reader. Nephelometry (light scattering) is a direct measure of turbidity. Alternatively, UV-Vis spectrophotometry can be used to measure the decrease in absorbance of the supernatant after centrifugation.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a critical parameter for formulation development.

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing pure DMSO. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed, followed by careful removal of the supernatant. Filtration through a DMSO-compatible filter (e.g., PTFE) can also be used.

-

Quantification: Prepare a calibration curve of the compound in DMSO. Accurately dilute an aliquot of the supernatant and quantify its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Result: The measured concentration of the supernatant is the thermodynamic solubility of the compound in DMSO at that temperature.

Part 3: Stability Assessment in DMSO

The stability of a compound in its stock solution is critical for ensuring the reliability and reproducibility of screening data. Degradation can lead to a lower effective concentration of the active compound and the potential for degradation products to interfere with the assay.[8]

Long-Term Stability Study

This study assesses the stability of the compound under typical storage conditions.

Protocol:

-

Solution Preparation: Prepare a precisely known concentration of this compound in high-quality, low-water content DMSO (e.g., 10 mM).

-

Storage Conditions: Aliquot the solution into multiple vials and store them under various conditions relevant to a laboratory setting:

-

-80°C (long-term storage)

-

-20°C (common freezer storage)

-

4°C (refrigeration)

-

Room Temperature (~25°C)

-

-

Time Points: Analyze the samples at regular intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

-

Analysis: At each time point, analyze the samples by HPLC-UV. The primary endpoint is the percentage of the parent compound remaining, calculated relative to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[11][12] This is a cornerstone of developing a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the drug substance.[13]

Experimental Design: Forced Degradation Conditions

Caption: Overview of forced degradation stress conditions.

Protocols for Forced Degradation:

For each condition, a solution of this compound in DMSO is subjected to the stressor for a defined period (e.g., 24-72 hours). A control sample (unstressed) is analyzed alongside.

-

Acid Hydrolysis: Add a small volume of concentrated hydrochloric acid to the DMSO stock to achieve a final concentration of ~0.1 M HCl. Heat may be applied (e.g., 60°C) to accelerate degradation.[11]

-

Base Hydrolysis: Add a small volume of concentrated sodium hydroxide to the DMSO stock to achieve a final concentration of ~0.1 M NaOH.

-

Oxidative Degradation: Add hydrogen peroxide to the DMSO stock to a final concentration of ~3%.

-

Thermal Degradation: Store the DMSO stock solution at an elevated temperature (e.g., 60-80°C) in the dark.

-

Photolytic Degradation: Expose the DMSO stock solution in a photostable container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[11]

Analysis of Stressed Samples:

All samples, including a T=0 control, are analyzed by a stability-indicating HPLC method coupled with Mass Spectrometry (LC-MS).

-

HPLC-UV: To quantify the remaining parent compound and calculate the percentage of degradation.

-

LC-MS: To identify the mass of the degradation products, which provides crucial information for structural elucidation.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%, indicating that all major degradants are being detected.[13]

Potential Degradation Pathways for Thiourea Derivatives:

Thiourea compounds can be susceptible to several degradation pathways:

-

Hydrolysis: The thiourea linkage can be hydrolyzed under strong acidic or basic conditions to form a urea derivative or amines and carbonyl sulfide.

-

Oxidation: The sulfur atom is susceptible to oxidation, which could lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives or disulfide-linked dimers.

-

Desulfurization: In the presence of certain reagents or conditions, the sulfur atom can be removed.

Part 4: Summary and Recommendations

This guide outlines a comprehensive strategy for characterizing the .

| Parameter | Recommended Experiment | Key Output |

| Kinetic Solubility | Nephelometry or UV-Vis based precipitation assay | Solubility limit (µM) in aqueous buffer, relevant for in vitro assay design. |

| Thermodynamic Solubility | Shake-flask method with HPLC-UV quantification | Equilibrium solubility (mg/mL or M) in pure DMSO, critical for formulation and stock preparation. |

| Long-Term Stability | Multi-point stability study at various temperatures | Shelf-life and recommended storage conditions for DMSO stock solutions. |

| Degradation Profile | Forced degradation study (acid, base, ox., heat, light) | Identification of potential degradation products and pathways; development of a stability-indicating method. |

Recommendations for Handling and Storage:

-

Solvent Quality: Use high-purity, anhydrous DMSO to minimize water-mediated degradation.[14][15] DMSO is highly hygroscopic; handle it under dry conditions.[15]

-

Stock Solutions: Prepare fresh stock solutions for critical experiments. If storing, aliquot to avoid repeated freeze-thaw cycles.

-

Storage: Based on stability data, store stock solutions at the lowest practical temperature (e.g., -20°C or -80°C) in tightly sealed containers, protected from light.[16]

By rigorously applying these methodologies, researchers can generate a robust data package for this compound, ensuring data integrity and making informed decisions in the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea | C10H13ClN2S | CID 977232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. sgs.com [sgs.com]

- 14. selleckchem.com [selleckchem.com]

- 15. thco.com.tw [thco.com.tw]

- 16. benchchem.com [benchchem.com]

The Emerging Potential of 1-(5-Chloro-2-methylphenyl)-2-thiourea: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Characterization, and Biological Activities

Introduction: The Significance of the Thiourea Scaffold in Medicinal Chemistry